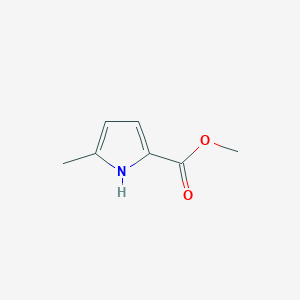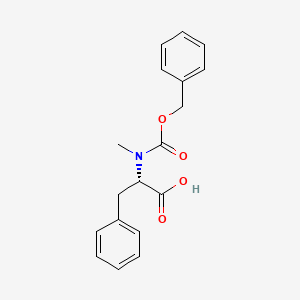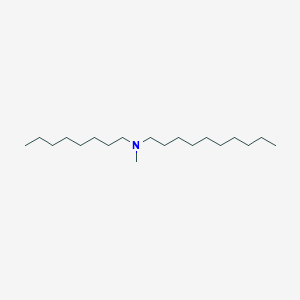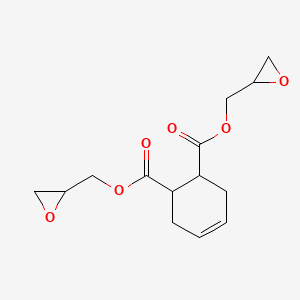
Jaune Solvent 93
Vue d'ensemble
Description
Solvent Yellow 93: is an organic compound primarily used as a dye. It is known for its bright yellow color and is commonly used in various industrial applications, including the coloring of plastics, fibers, and other materials. The compound is characterized by its chemical formula C21H18N4O2 and has a molecular weight of 358.39 g/mol .
Applications De Recherche Scientifique
Solvent Yellow 93 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical processes and experiments.
Biology: Employed in staining techniques to visualize biological samples.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Industry: Widely used in the coloring of plastics, fibers, and other materials.
Mécanisme D'action
Target of Action
Solvent Yellow 93, also known as Transparent Yellow 3G, is primarily targeted towards various types of plastics and fibers . It is used in the coloration of PS, ABS, SAN, PMMA, PC, PVC-R, and PET in structural foams, film, furniture, toys, packaging, sheets, and many other applications .
Mode of Action
The mode of action of Solvent Yellow 93 involves its interaction with the target materials. As an azomethine dye , it binds to the polymers in the target materials, imparting a bright and brilliant yellow color . This dye gives brilliant colors with high clarity .
Biochemical Pathways
It is known that the dye is used in the coloration of various types of plastics and fibers .
Pharmacokinetics
It can be noted that solvent yellow 93 has a melting point of 185°c and a density of 132 g/cm³ . These properties may affect its dispersion and stability in the target materials.
Result of Action
The primary result of Solvent Yellow 93’s action is the imparting of a bright and brilliant yellow color to the target materials . It provides high clarity and brilliant colors, with strong heat resistance during manufacturing . There is no blooming or migration under normal conditions .
Action Environment
The action of Solvent Yellow 93 can be influenced by environmental factors. For instance, its heat resistance property allows it to withstand the high temperatures often involved in the manufacturing processes of plastics and fibers . Additionally, its solubility in organic solvents like ethanol and dichloromethane influences its dispersion in these mediums and its subsequent interaction with the target materials.
Analyse Biochimique
Biochemical Properties
The exact role of Solvent Yellow 93 in biochemical reactions is not well-documented. Like other dyes, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the chemical structure of Solvent Yellow 93 .
Cellular Effects
Given its use in coloring plastics, it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 185°C and a density of 1.32 g/cm3 .
Metabolic Pathways
Like other dyes, it may interact with various enzymes or cofactors .
Transport and Distribution
Given its use in coloring plastics, it may interact with various transporters or binding proteins .
Subcellular Localization
Like other dyes, it may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Solvent Yellow 93 can be synthesized through a series of chemical reactions involving the condensation of specific aromatic compounds. One common synthetic route involves the reaction of 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde with 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, Solvent Yellow 93 is produced using large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process involves the use of solvents such as ethanol, chloroform, and acetone to dissolve the reactants and facilitate the reaction . The final product is then purified through filtration and crystallization to obtain a high-purity yellow powder.
Analyse Des Réactions Chimiques
Types of Reactions: Solvent Yellow 93 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert Solvent Yellow 93 into different reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .
Comparaison Avec Des Composés Similaires
Solvent Yellow 93 can be compared with other similar compounds, such as:
- Transparent Plastic Yellow 101
- Thermoplast Yellow 104
- Transparent Yellow 3G
- Transparent Yellow GN
- Oil Yellow 202
Uniqueness: What sets Solvent Yellow 93 apart from these similar compounds is its specific chemical structure and properties, which make it particularly suitable for certain applications, such as the coloring of terylene and other fibers .
Propriétés
IUPAC Name |
5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-13,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAPQRFSPBUJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884103 | |
| Record name | C.I. Solvent Yellow 93 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4702-90-3 | |
| Record name | Solvent Yellow 93 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrazol-3-one, 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Yellow 93 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Solvent Yellow 93 in the light cyan ink formulation?
A: Solvent Yellow 93 acts as a shading adjusting colorant in the light cyan ink formulation []. It helps fine-tune the final color shade of the ink by absorbing light in the 400-500 nm wavelength range, contributing to the overall cyan hue.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















